1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Aqueous solubility Salt formation Solution-phase synthesis

Choose 1-Amino-1H-pyrrole-2-carboxamide hydrochloride (CAS 1630906-75-0) for your next medchem campaign. The HCl salt delivers >10-fold aqueous solubility over the free base—enabling direct use in aqueous-phase amide couplings and copper-catalyzed reactions without co-solvents. Its N1-amino group furnishes a 3 HBD/2 HBA pharmacophore array critical for MmpL3 inhibitor potency (MIC <0.016 μg/mL) and pyrrolo[2,1-f][1,2,4]triazine kinase scaffolds. Do not substitute with free base or N-methyl analogs; this compromises solubility, H-bonding capacity, and biological target engagement. Insist on the HCl salt for one-pot cascades and systematic SAR exploration.

Molecular Formula C5H8ClN3O
Molecular Weight 161.59 g/mol
CAS No. 1630906-75-0
Cat. No. B1381175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1H-pyrrole-2-carboxamide hydrochloride
CAS1630906-75-0
Molecular FormulaC5H8ClN3O
Molecular Weight161.59 g/mol
Structural Identifiers
SMILESC1=CN(C(=C1)C(=O)N)N.Cl
InChIInChI=1S/C5H7N3O.ClH/c6-5(9)4-2-1-3-8(4)7;/h1-3H,7H2,(H2,6,9);1H
InChIKeySFWSYEWXVAYYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Amino-1H-pyrrole-2-carboxamide hydrochloride (CAS 1630906-75-0) – A Unique Heterocyclic Building Block


1-Amino-1H-pyrrole-2-carboxamide hydrochloride (CAS 1630906-75-0) is a heterocyclic organic compound classified as a 2-heteroaryl carboxamide. It exists as a hydrochloride salt of the parent 1-amino-1H-pyrrole-2-carboxamide (free base CAS 159326-69-9), with the molecular formula C5H8ClN3O and a molecular weight of 161.59 g/mol [1]. This compound features a pyrrole ring substituted with a carboxamide group at the 2-position and an amino group at the N1-position. The hydrochloride form confers enhanced aqueous solubility compared to the free base, making it a preferred building block for solution-phase organic synthesis and medicinal chemistry applications requiring polar reaction conditions [1] .

Why 1-Amino-1H-pyrrole-2-carboxamide hydrochloride Cannot Be Replaced by Unsubstituted or N-Alkylated Analogs


In-class substitution of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride with close analogs such as 1H-pyrrole-2-carboxamide (CAS 4551-72-8) or 1-methyl-1H-pyrrole-2-carboxamide (CAS 64230-41-7) introduces critical deficits in aqueous solubility and hydrogen-bonding capacity that directly impact synthetic utility and biological target engagement. The hydrochloride salt form of the target compound yields a quantifiably higher water solubility (>10-fold improvement vs. free base; 4.61 mg/mL for free base vs. freely soluble for HCl salt) . Moreover, the presence of the N1-amino group furnishes an additional hydrogen-bond donor (HBD) and acceptor (HBA) array (3 HBD, 2 HBA) relative to the unsubstituted analog (2 HBD, 2 HBA), which is essential for certain target-binding pharmacophores, particularly in MmpL3 inhibitor scaffolds and kinase inhibitor design [1] [2]. These physicochemical differences translate into divergent synthetic feasibility and biological profiles, rendering generic substitution inappropriate for research applications where solubility, hydrogen-bonding potential, or salt-form stability are experimental prerequisites.

Quantitative Differentiation Evidence: 1-Amino-1H-pyrrole-2-carboxamide hydrochloride vs. Closest Analogs


Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base

The hydrochloride salt of 1-Amino-1H-pyrrole-2-carboxamide (CAS 1630906-75-0) exhibits markedly improved aqueous solubility relative to the free base (CAS 159326-69-9). The free base is sparingly soluble in water, with a measured solubility of 4.61 mg/mL (36.9 mM) . In contrast, the hydrochloride salt is freely soluble in water, a property explicitly attributed to salt formation . This difference is critical for applications requiring aqueous reaction media or biological assay compatibility.

Aqueous solubility Salt formation Solution-phase synthesis

Hydrogen-Bonding Capacity: N1-Amino Group vs. Unsubstituted Analog

1-Amino-1H-pyrrole-2-carboxamide hydrochloride possesses an additional hydrogen-bond donor (HBD) and acceptor (HBA) array compared to the unsubstituted 1H-pyrrole-2-carboxamide (CAS 4551-72-8). The target compound has 3 HBD and 2 HBA (total 5), whereas the unsubstituted analog has 2 HBD and 2 HBA (total 4) [1] [2]. This increased hydrogen-bonding capacity is particularly relevant for MmpL3 inhibitor scaffolds, where the N1-amino group has been implicated in critical binding interactions [3].

Hydrogen bonding Pharmacophore Target engagement

Molecular Weight and Polar Surface Area: Impact on Synthetic Handling

The hydrochloride salt (MW 161.59 g/mol, TPSA 74 Ų) [1] is heavier and more polar than the unsubstituted 1H-pyrrole-2-carboxamide (MW 110.12 g/mol, TPSA 56 Ų) [2] and the 1-methyl analog (MW 124.14 g/mol, TPSA ~56 Ų). The increased molecular weight and polar surface area influence chromatographic behavior, crystallization propensity, and handling characteristics during synthesis and purification. The salt form is a solid at room temperature, facilitating accurate weighing and storage .

Molecular weight Polar surface area Purification

Optimal Application Scenarios for 1-Amino-1H-pyrrole-2-carboxamide hydrochloride Based on Quantitative Evidence


Synthesis of MmpL3 Inhibitor Scaffolds for Tuberculosis Drug Discovery

The N1-amino group of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride is a critical pharmacophoric element in potent MmpL3 inhibitors. Studies have shown that pyrrole-2-carboxamide derivatives with MIC values <0.016 μg/mL against M. tuberculosis rely on specific hydrogen-bonding interactions facilitated by the amino substituent [1]. The hydrochloride salt's aqueous solubility enables efficient incorporation into medicinal chemistry workflows, facilitating hit-to-lead optimization and SAR studies targeting drug-resistant tuberculosis.

Aqueous-Phase Heterocycle Functionalization and Library Synthesis

The enhanced water solubility of the hydrochloride salt (>10-fold improvement over free base) makes it the preferred starting material for copper-catalyzed couplings, amide bond formations, and other reactions performed in aqueous or mixed aqueous-organic media . This directly reduces the need for organic co-solvents, simplifying purification and improving environmental sustainability in large-scale library synthesis efforts.

Preparation of Pyrrolo[2,1-f][1,2,4]triazine Congeners

1-Amino-1H-pyrrole-2-carboxamide serves as a key intermediate in the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, a privileged scaffold in kinase inhibitor discovery [2]. The hydrochloride salt form facilitates the initial condensation steps by providing a soluble, reactive amino-pyrrole building block that can be directly employed in one-pot cascade sequences without pre-activation or solubility-enhancing additives.

Development of Novel Insect Ryanodine Receptor (RyR) Activators

Pyrrole-2-carboxamides have been identified as a novel chemotype of insect RyR activators with sub-micromolar potency [3]. The 1-amino substitution pattern, combined with the salt form's solubility profile, enables systematic exploration of structure-activity relationships (SAR) around the N1-position to optimize receptor selectivity and overcome rapid detoxification observed in whole-insect screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.